Guanoctine hydrochloride
Overview
Description
Guanoctine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of guanidine, a strong organic base, and is often used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanoctine Hydrochloride can be synthesized through the reaction of cyanamide and guanidine under high-temperature conditions. This reaction typically occurs in a solution or melt, where cyanamide reacts with guanidine to form the desired product . Another method involves the reaction of biguanides with carboxylic acid derivatives, although this method often results in lower yields and requires the use of excess reagents .
Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process. The first step is the reaction of dicyandiamide with ammonium salts to form guanidinium salts. In the second step, these salts are treated with a base such as sodium methoxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Guanoctine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanidinium derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include guanidinium derivatives, amine compounds, and various substituted guanidines .
Scientific Research Applications
Guanoctine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Guanoctine Hydrochloride involves its interaction with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is primarily due to its ability to act as a strong base and interact with various enzymes and receptors in the body .
Comparison with Similar Compounds
Guanidine Hydrochloride: Similar in structure and properties, used in protein denaturation and as a reagent in organic synthesis.
Biguanide: Used in the treatment of diabetes and as an antimicrobial agent.
Urea: Used in fertilizers and as a raw material in the chemical industry.
Uniqueness: Guanoctine Hydrochloride is unique due to its specific applications in muscle weakness treatment and its strong chaotropic properties, which make it particularly useful in protein studies .
Biological Activity
Guanoctine hydrochloride, a compound with the molecular formula C9H22ClN3, is recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, particularly in molecular biology and pharmacology.
- Molecular Weight : 207.75 g/mol
- Chemical Structure : this compound consists of a guanidine moiety, which is significant in its biological activity.
- Solubility : It is soluble in water, making it suitable for various biochemical applications.
This compound exhibits several biological actions:
- Protein Denaturation and Renaturation : At lower concentrations, this compound promotes the refolding of denatured proteins, restoring their enzymatic activity. This property is particularly useful in studies involving protein purification and refolding .
- RNA Extraction : It acts as a potent denaturant during RNA extraction processes, disrupting cellular structures and inhibiting RNase activity to ensure the integrity of extracted RNA .
- Enzyme Inactivation : this compound can selectively inactivate various enzymes. For example, it has been shown to inactivate the hemagglutinin of influenza viruses while preserving neuraminidase activity . This selective inactivation has implications for vaccine development and viral research.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Protein Refolding Efficiency
A study investigated the efficiency of this compound in refolding denatured proteins. The results indicated that proteins treated with guanoctine showed a significant increase in enzymatic activity compared to controls without the compound. This finding underscores its utility in biochemical research focused on protein structure and function.
Case Study 2: RNA Extraction Protocols
In a comparative analysis of RNA extraction methods, this compound was included as a denaturant. The study found that samples treated with guanoctine produced higher yields of intact RNA than those treated with traditional methods that did not utilize this compound. This highlights its effectiveness in molecular biology applications where RNA integrity is crucial.
Research Findings
Recent studies have expanded the understanding of this compound's biological activities:
- Cytotoxicity Studies : Research has shown that compounds related to guanidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values indicating significant antiproliferative effects on HL-60 leukemia cells .
- Immunological Applications : The selective inactivation properties of this compound have potential applications in immunology, particularly in vaccine development where modulation of immune responses is necessary .
Properties
CAS No. |
1070-95-7 |
---|---|
Molecular Formula |
C9H22ClN3 |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H |
InChI Key |
QRFSLMLESAIOMB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)N=C(N)N.Cl |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C(N)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
1070-95-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Guanoctine hydrochloride; A 7283; A-7283; A7283 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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